propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that features a pyrrole ring substituted with dimethyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2,5-dimethylpyrrole with a benzoic acid derivative. One common method includes the esterification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.
Substitution: Halogenated derivatives of the benzoate ester.
Scientific Research Applications
Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an ester.
2,5-Dimethylpyrrole: Lacks the benzoate ester group.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: The acid form of the ester.
Uniqueness
Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPIUNUYZFAQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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